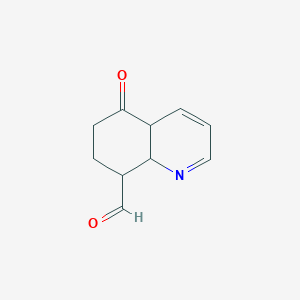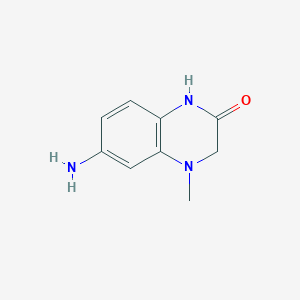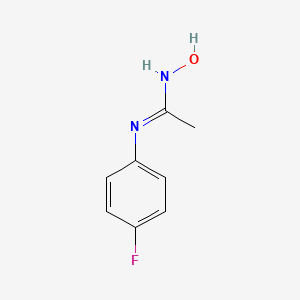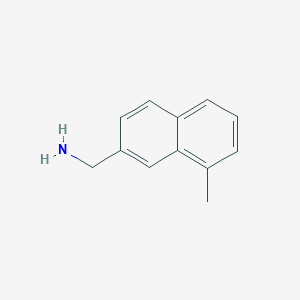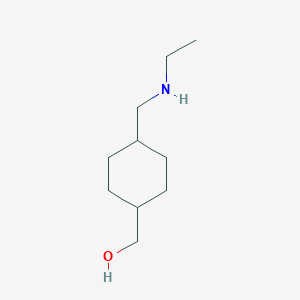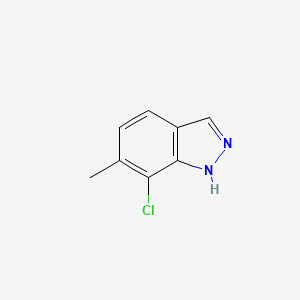
7-Chloro-6-methyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate can lead to the formation of the desired indazole structure. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-6-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a variety of functionalized indazoles .
Aplicaciones Científicas De Investigación
7-Chloro-6-methyl-1H-indazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals for treating various diseases.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-methyl-1H-indazole involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .
Comparación Con Compuestos Similares
6-Methyl-1H-indazole: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
7-Chloro-1H-indazole: Similar structure but without the methyl group, leading to different chemical properties.
6-Chloro-1H-indazole: Chlorine is positioned differently, which can influence its chemical behavior and applications.
Uniqueness: 7-Chloro-6-methyl-1H-indazole is unique due to the presence of both chlorine and methyl groups, which can enhance its reactivity and potential biological activities. This dual substitution pattern makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
7-chloro-6-methyl-1H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3,(H,10,11) |
Clave InChI |
YCPYEDLWMQOMMK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=NN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


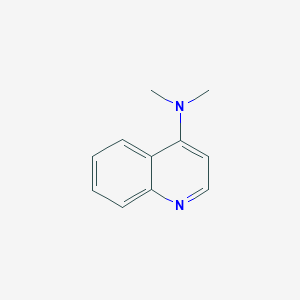

![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
![9H-Pyrrolo[2,3-f]quinoxaline](/img/structure/B11914233.png)

